N-(3,5-dimethoxybenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a pyrazole moiety, and a dimethoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring, followed by the introduction of the pyrazole moiety and the dimethoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, nitro compounds, and carboxylic acids. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or pyridine .
Chemical Reactions Analysis
N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced using reagents like alkyl halides or Grignard reagents
Scientific Research Applications
N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole moiety and exhibit similar biological activities, but differ in their overall structure and specific properties.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their diverse applications in medicinal chemistry and material science.
Dimethoxyphenyl derivatives: These compounds have the dimethoxyphenyl group and are studied for their potential therapeutic applications
Properties
Molecular Formula |
C16H16N6O6 |
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Molecular Weight |
388.33 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H16N6O6/c1-26-12-3-10(4-13(5-12)27-2)6-17-15(23)16-19-14(20-28-16)9-21-8-11(7-18-21)22(24)25/h3-5,7-8H,6,9H2,1-2H3,(H,17,23) |
InChI Key |
PZUHUDBRZNVURK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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